Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, an ethylamino group, and an ethyl ester group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst.
Ethylation and Amination: The ethylamino group can be introduced through nucleophilic substitution reactions, where an appropriate ethylamine derivative reacts with the thiazole intermediate.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides, thiols, or amines, while hydrolysis of the ester group results in the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The ethylamino group may enhance the compound’s ability to interact with biological membranes and proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
Benzothiazole: A fused thiazole derivative with applications in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-3-11-9-12-6(5-10)7(15-9)8(13)14-4-2/h3-5H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPNTDYWBMHTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)OCC)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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